molecular formula C11H9BrClNO2 B8628985 4-Acetyl-2-bromo-6-chloro-3-ethoxybenzonitrile

4-Acetyl-2-bromo-6-chloro-3-ethoxybenzonitrile

Cat. No. B8628985
M. Wt: 302.55 g/mol
InChI Key: HHUOCGUEZRFVAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetyl-2-bromo-6-chloro-3-ethoxybenzonitrile is a useful research compound. Its molecular formula is C11H9BrClNO2 and its molecular weight is 302.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Acetyl-2-bromo-6-chloro-3-ethoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetyl-2-bromo-6-chloro-3-ethoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Acetyl-2-bromo-6-chloro-3-ethoxybenzonitrile

Molecular Formula

C11H9BrClNO2

Molecular Weight

302.55 g/mol

IUPAC Name

4-acetyl-2-bromo-6-chloro-3-ethoxybenzonitrile

InChI

InChI=1S/C11H9BrClNO2/c1-3-16-11-7(6(2)15)4-9(13)8(5-14)10(11)12/h4H,3H2,1-2H3

InChI Key

HHUOCGUEZRFVAY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1C(=O)C)Cl)C#N)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The 1-(3-bromo-5-chloro-4-fluoro-2-hydroxyphenyl)ethanone (3.0 g, 11 mmol, from Example 187, Step 2) was dissolved in DMF (24 mL) and potassium cyanide (0.88 g, 13 mmol) was added. The reaction was heated to 85° C. and monitored by LC/MS. After heating for 18 h the reaction was complete. The reaction was allowed to cool to room temperature and then potassium carbonate (3.1 g, 22 mmol) and iodoethane (1.3 mL, 17 mmol) were added. The reaction was heated to 60° C. overnight. After stirring for 18 h the reaction was complete. The crude was diluted with EtOAc and washed with water, brine, dried over magnesium sulfate and concentrated to give the crude product as a dark oil. The product was purified by chromatography on silica gel eluting with hexane:EtOAc gradient to give 4-acetyl-2-bromo-6-chloro-3-ethoxybenzonitrile as an oil which solidified (2.1 g, 62%). LCMS calculated for C11H10BrClNO2(M+H)+: m/z=301.9, 303.9. found: 301.6, 303.6.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step Two
Quantity
3.1 g
Type
reactant
Reaction Step Three
Quantity
1.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

1-(3-Bromo-5-chloro-4-fluoro-2-hydroxyphenyl)ethanone (2.0 g, 7.5 mmol) was combined with potassium cyanide (0.58 g, 9.0 mmol) in N,N-dimethylformamide (16 mL, 210 mmol) and heated to 85° C. in an oil bath. After heating for 18 hours, the reaction was allowed to cool to room temperature and iodoethane (0.90 mL, 11 mmol) and potassium carbonate (2.1 g, 15 mmol) were added. The reaction was heated to 65° C. and monitored by LC/MS. After heating for 3 hours the reaction was complete and allowed to cool to room temperature, then taken up in ethyl acetate and washed with water, brine, and dried over magnesium sulfate. The resultant solution was concentrated to give the crude product as a dark oil. The product was purified by flash column chromatography on silica gel eluting hexane:ethyl acetate gradient to give 4-acetyl-2-bromo-6-chloro-3-ethoxybenzonitrile (1.15 gm, 50%) as a solid residue, LCMS calculated for C1iH9BrClNO2(M+H)+: m/z=301.9, 303.9; found: (no ionization)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three
Quantity
0.9 mL
Type
reactant
Reaction Step Four
Quantity
2.1 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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